JJKK048
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JJKK048 is a compound with the CAS Number 1515855-97-6 . It is also known by the synonym [4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone .
Molecular Structure Analysis
The empirical formula of this compound is C23H22N4O5 . Its molecular weight is 434.44 . The SMILES string representation of its structure isO=C(N1N=CN=C1)N2CCC(C(C3=CC(OCO4)=C4C=C3)C5=CC=C(OCO6)C6=C5)CC2
. Physical and Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 10 mg/mL . It should be stored at a temperature of -20°C .科学的研究の応用
癌細胞におけるABCG2トランスポーター媒介性薬剤耐性の改善
JJKK048は、モノアシルグリセロールリパーゼ(MAGL)阻害剤であり、低酸素状態のトリプルネガティブ乳がん(TNBC)細胞におけるABCG2トランスポーター媒介性薬剤耐性を改善することが判明しました {svg_1}. このアプリケーションでは、this compoundはABCG2の発現を抑制し、抗がん剤であるレゴラフェニブの細胞内濃度を上昇させます {svg_2}. その結果、レゴラフェニブの有効性が高まり、TNBC患者の治療成績を改善する可能性があります {svg_3}.
レゴラフェニブの抗浸潤効果の増強
This compoundは、TNBC細胞におけるレゴラフェニブの抗浸潤効果を増強することが示されています {svg_4}. MAGLを阻害し、ABCG2の発現を抑制することにより、this compoundは細胞内のレゴラフェニブの蓄積を増加させ、抗浸潤効果を高めます {svg_5}.
低酸素誘導性薬剤耐性の克服
低酸素誘導性薬剤耐性は、がん治療における大きな課題です。 This compoundは、低酸素状態での発現上昇が薬剤耐性に寄与する排出トランスポーターであるABCG2の発現を抑制することにより、TNBC細胞におけるこの耐性を改善することが判明しました {svg_6}.
モノアシルグリセロールリパーゼ(MAGL)の阻害
This compoundは、MAGLの高度に選択的な超強力な阻害剤です {svg_7}. MAGLは、様々な生理学的プロセスに関与するエンドカンナビノイドの加水分解に重要な役割を果たす酵素です。 したがって、this compoundは、エンドカンナビノイドシグナル伝達に関する研究に潜在的に使用できます。
がん治療のための新規治療戦略の探求
This compoundは、薬剤耐性を克服し、抗がん剤の有効性を高める能力があり、がん治療のための新規治療戦略を探求する可能性を示唆しています {svg_8}. 薬剤耐性に寄与するメカニズムを標的とすることで、this compoundは既存の治療の有効性を高め、新しい治療アプローチの開発に貢献する可能性があります。
作用機序
Target of Action
JJKK048 is an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
This compound acts by inhibiting the activity of MAGL . This inhibition leads to an increase in the levels of 2-AG, thereby modulating the physiological processes controlled by this endocannabinoid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway. By inhibiting MAGL, this compound prevents the breakdown of 2-AG, leading to an increase in the levels of this endocannabinoid .
Result of Action
In the context of cancer treatment, this compound has been shown to reduce the expression of the ABCG2 transporter in hypoxic Triple Negative Breast Cancer (TNBC) cells . This leads to an increase in the intracellular concentration of regorafenib, a cancer drug, thereby enhancing its efficacy .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as hypoxia. For instance, in hypoxic TNBC cells, the expression of the ABCG2 transporter is elevated, leading to drug resistance. The application of this compound under these conditions can ameliorate this resistance by reducing abcg2 expression .
生化学分析
Biochemical Properties
JJKK048 interacts with the enzyme MAGL, inhibiting its function . This interaction alters the levels of 2-arachidonoylglycerol (2-AG), a bioactive lipid that plays a role in various biochemical reactions .
Cellular Effects
In the context of Triple Negative Breast Cancer (TNBC) cells, this compound has been shown to reduce the expression of the ABCG2 transporter, a protein associated with drug resistance . This leads to an increase in the intracellular concentration of certain anti-cancer drugs, enhancing their efficacy .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting MAGL, leading to an increase in 2-AG levels . This can influence various cellular processes, including cell signaling pathways and gene expression .
Dosage Effects in Animal Models
It has been shown to promote analgesia in pain models .
Metabolic Pathways
This compound is involved in lipid metabolism pathways through its inhibition of MAGL . This interaction can potentially affect metabolic flux and metabolite levels .
特性
IUPAC Name |
[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSNATLUIXZPMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does JJKK048 impact epileptiform activity?
A: Research indicates that this compound exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, this compound significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.
Q2: What is the role of this compound in ABCG2 transporter-mediated drug resistance?
A: While the provided abstract doesn't offer specific details, it highlights that this compound shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for this compound and MAGL inhibition in overcoming drug resistance in certain cancer types.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。